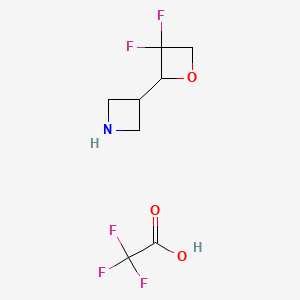
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid (3,3-DFA) is an important synthetic building block in organic chemistry. It is a chiral compound with two enantiomers, (R)-3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid (R-3,3-DFA) and (S)-3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid (S-3,3-DFA). This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its unique properties, such as its low solubility in water and its ability to form hydrogen bonds, make it a useful and versatile reagent for organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid is not fully understood. However, it is believed to involve the formation of a hydrogen bond between the trifluoroacetate group and the fluorine atoms of the difluorooxetane ring. This hydrogen bond is thought to be responsible for the reactivity of the compound and its ability to form complexes with metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal and antibacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cell lines. It is also believed to possess some anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in common organic solvents and has a low solubility in water, which can make it easier to work with in aqueous solutions. However, it can be difficult to work with in some applications due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of other bioactive compounds, such as peptides and nucleosides. Another potential direction is to investigate the mechanism of action of this compound and its ability to form complexes with metals. Finally, further research could be done to explore the potential applications of this compound in drug design and development.
Méthodes De Synthèse
The synthesis of 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has been developed and optimized over the years. One of the most commonly used methods is the reaction of 2-fluoropropanal with trifluoroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 40-50°C. The reaction is typically complete within one hour and yields the desired product in good yields.
Applications De Recherche Scientifique
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has been widely used in scientific research. It has been used in the synthesis of a variety of bioactive compounds, such as peptides, steroids, and other small molecules. It has also been used in the synthesis of chiral compounds, such as amino acids and nucleosides. In addition, this compound has been used in the synthesis of metal complexes, such as those containing cobalt or palladium.
Propriétés
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDZNDQKNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
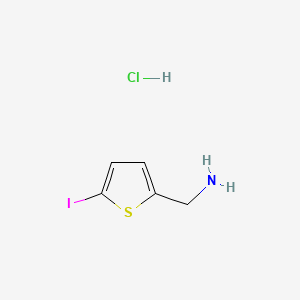
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
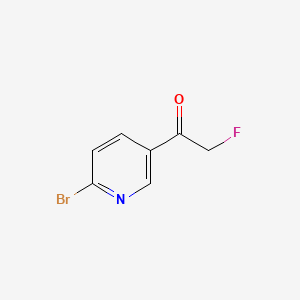
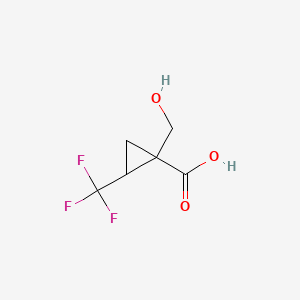
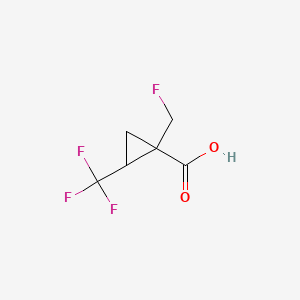
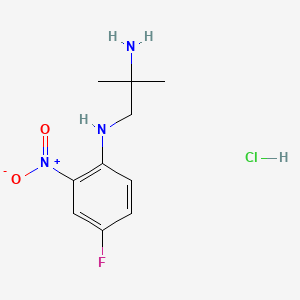
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
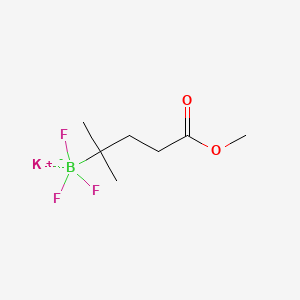
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
